molecular formula C5H8BrFO B13346081 3-(2-Bromo-1-fluoroethyl)oxetane CAS No. 2322033-19-0

3-(2-Bromo-1-fluoroethyl)oxetane

Cat. No.: B13346081
CAS No.: 2322033-19-0
M. Wt: 183.02 g/mol
InChI Key: KRDBIJYNCZJBAZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-fluoroethyl)oxetane is a heterocyclic organic compound that contains a four-membered ring with three carbon atoms and one oxygen atom. This compound is part of the oxetane family, which is known for its high-energy oxygen-containing non-aromatic heterocycles. Oxetanes are of significant interest due to their potential as pharmacophores with a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-fluoroethyl)oxetane typically involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures. This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods

Industrial production of oxetanes, including this compound, often utilizes optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts, such as rhodium, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-fluoroethyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetanes, while ring-opening reactions can produce linear alcohols or ethers .

Scientific Research Applications

3-(2-Bromo-1-fluoroethyl)oxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-fluoroethyl)oxetane involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-1-fluoroethyl)oxetane is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug discovery and other applications .

Properties

CAS No.

2322033-19-0

Molecular Formula

C5H8BrFO

Molecular Weight

183.02 g/mol

IUPAC Name

3-(2-bromo-1-fluoroethyl)oxetane

InChI

InChI=1S/C5H8BrFO/c6-1-5(7)4-2-8-3-4/h4-5H,1-3H2

InChI Key

KRDBIJYNCZJBAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(CBr)F

Origin of Product

United States

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